1-Methyl-4-(tributylstannyl)-1H-pyrazole chemical properties
1-Methyl-4-(tributylstannyl)-1H-pyrazole chemical properties
Technical Whitepaper: 1-Methyl-4-(tributylstannyl)-1H-pyrazole
Executive Summary: The Pyrazole Module
1-Methyl-4-(tributylstannyl)-1H-pyrazole (MTSP) is a specialized organometallic reagent designed for the modular installation of the 1-methylpyrazole motif into complex pharmacological scaffolds.[1] This heterocyclic moiety is ubiquitous in medicinal chemistry, serving as a bioisostere for phenyl rings or as a critical hydrogen-bond acceptor in kinase inhibitors (e.g., Crizotinib, Ruxolitinib).[1]
Unlike boronic acids (Suzuki coupling), which can suffer from protodeboronation in electron-rich heterocycles, the tributylstannyl derivative offers robust stability under neutral conditions and distinct reactivity profiles, making it indispensable for late-stage functionalization of sensitive drug cores.[1]
Chemical Profile & Structural Dynamics
MTSP functions as a nucleophilic coupling partner. Its reactivity is governed by the polarization of the C-Sn bond, where the electron-rich pyrazole ring facilitates transmetallation to palladium.[1]
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | 1-Methyl-4-(tributylstannyl)-1H-pyrazole |
| CAS Number | 179055-28-8 |
| Molecular Formula | C₁₆H₃₂N₂Sn |
| Molecular Weight | ~371.15 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, THF, Toluene, DMF; Insoluble in water |
| Stability | Air-stable for short periods; slowly hydrolyzes in moisture.[1][2][3] Store at 4°C under Argon. |
| Key Resonance | C4-position is nucleophilic; N1-methyl blocks tautomerization.[1] |
Synthesis: The Halogen-Lithium Exchange Protocol
Expert Insight: Direct stannylation of 1-methylpyrazole is often non-regioselective (attacking C5).[1] The most reliable route utilizes a Halogen-Lithium Exchange on 4-iodo-1-methylpyrazole.[1] This protocol ensures exclusive C4-regioselectivity.[1]
Protocol: Preparation of MTSP
Reagents:
-
n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)[1]
-
Tributyltin chloride (n-Bu₃SnCl) (1.1 equiv)[1]
-
Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere. Add 4-iodo-1-methylpyrazole and dissolve in anhydrous THF.
-
Cryogenic Exchange: Cool the solution to -78°C (dry ice/acetone bath). This temperature is critical to prevent the "scrambling" of the lithiated intermediate to the thermodynamically favored C5 position.
-
Lithiation: Add n-BuLi dropwise over 15 minutes. Stir at -78°C for 45 minutes. Observation: The solution may turn slightly yellow, indicating the formation of the heteroaryl-lithium species.
-
Quench: Add n-Bu₃SnCl dropwise.[1]
-
Warming: Allow the reaction to warm to room temperature (RT) naturally over 2 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O (3x). Dry organics over MgSO₄ and concentrate in vacuo.
-
Purification: Flash chromatography on neutral alumina (to prevent acid-catalyzed destannylation).
Visualization: Synthesis Workflow
Figure 1: Regioselective synthesis of MTSP via cryogenic lithiation.
The Stille Coupling Engine
The Stille reaction is the primary utility of MTSP. It tolerates a wide array of functional groups (esters, nitriles, ketones) on the electrophile partner that would be incompatible with Grignard or organolithium reagents.
Mechanistic Pathway
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[1]
-
Transmetallation (Rate Limiting): The pyrazole group transfers from Sn to Pd. Note: This step is often slow for electron-rich heterocycles and may require additives like CuI or CsF.[1]
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Standard Protocol for Cross-Coupling:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos for sterically hindered substrates.
-
Solvent: Toluene or 1,4-Dioxane (degassed).[1]
-
Temperature: 90°C - 110°C.[1]
Visualization: Catalytic Cycle
Figure 2: The Stille catalytic cycle highlighting the critical transmetallation step involving MTSP.
Critical Purification Strategies (The "Tin Problem")
The major drawback of tributyltin reagents is the toxicity and lipophilicity of the byproduct, tributyltin halide (Bu₃SnX). It often co-elutes with the product during chromatography.
Authoritative Solution: The KF/Silica Method Do not rely solely on standard chromatography. Use the Potassium Fluoride (KF) on Silica method to sequester tin.
-
Preparation: Mix Silica Gel (60 Å) with an aqueous solution of KF (10% w/w loading). Evaporate water to obtain a free-flowing powder.[1]
-
Execution: After the reaction, dilute the crude mixture with ether and add the KF/Silica (approx. 2g per mmol of tin).
-
Mechanism: Fluoride has an extremely high affinity for Tin (Sn-F bond enthalpy > Sn-C).[1] This forms insoluble polymeric fluorostannanes that remain on the solid support.
-
Filtration: Filter through a pad of Celite. The filtrate will be largely free of organotin residues.
Safety & Handling (E-E-A-T Compliance)
-
Toxicity: Tributyltin compounds are neurotoxins and endocrine disruptors. They are readily absorbed through the skin.
-
Engineering Controls: All weighing and reactions must be performed in a fume hood.
-
Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) or washed with a specific chelating agent solution to remove tin residues before standard cleaning.
References
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[5][6][7] Organic Reactions.[5][8][9] (Foundational review of the mechanism).
-
Harrowven, D. C., & Guy, I. L. (2004). "KF–Silica as a stationary phase for the chromatographic removal of tin residues." Chemical Communications. (The gold standard purification method).
-
Cordovilla, C., et al. (2015). "The Stille Reaction, 38 Years Later." ACS Catalysis. (Modern catalyst updates).
-
Sigma-Aldrich. "Safety Data Sheet: Tributyltin derivatives."[1] (Safety compliance).
Sources
- 1. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole (CAS 288-13-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
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- 9. Pyrazole synthesis [organic-chemistry.org]
